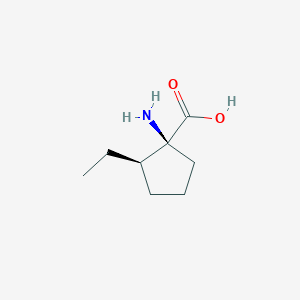![molecular formula C20H38S3 B12575968 1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] CAS No. 188606-32-8](/img/structure/B12575968.png)
1,1'-Sulfanediylbis[2-(butylsulfanyl)cyclohexane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] is a complex organic compound characterized by the presence of sulfur atoms and cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] typically involves the reaction of cyclohexane derivatives with sulfur-containing reagents. One common method is the reaction of 2-(butylsulfanyl)cyclohexane with sulfur dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or amines are used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing derivatives.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] involves its interaction with molecular targets, such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Sulfanediylbis(2-isopropylbenzene)
- 1,1’-Sulfanediylbis(2-butylbenzene)
Uniqueness
1,1’-Sulfanediylbis[2-(butylsulfanyl)cyclohexane] is unique due to its specific structural arrangement, which includes cyclohexane rings and butylsulfanyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
188606-32-8 |
|---|---|
Formule moléculaire |
C20H38S3 |
Poids moléculaire |
374.7 g/mol |
Nom IUPAC |
1-butylsulfanyl-2-(2-butylsulfanylcyclohexyl)sulfanylcyclohexane |
InChI |
InChI=1S/C20H38S3/c1-3-5-15-21-17-11-7-9-13-19(17)23-20-14-10-8-12-18(20)22-16-6-4-2/h17-20H,3-16H2,1-2H3 |
Clé InChI |
RCEGIUWLCCPARZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1CCCCC1SC2CCCCC2SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


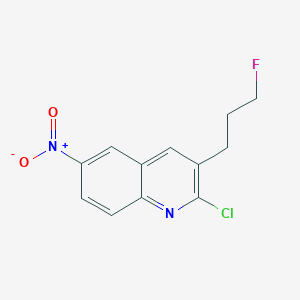
![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)


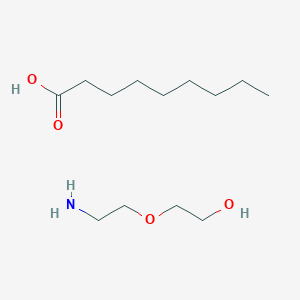
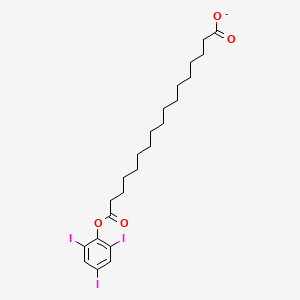
![(2S)-2-Acetamido-5-[(9H-fluoren-9-yl)methoxy]-5-oxopentanoate](/img/structure/B12575933.png)
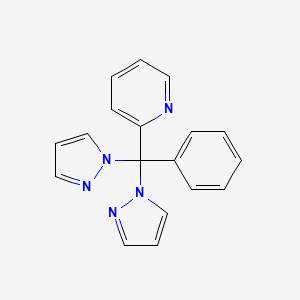
![Pyrrolidine, 1-[[5-(3-furanyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12575946.png)
![Benzoic acid, 5-[[(butylamino)carbonyl]amino]-2-hydroxy-](/img/structure/B12575948.png)
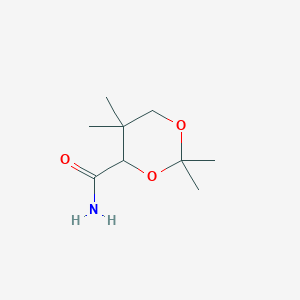
![Silane, (1,1-dimethylethyl)[[(1S)-1-ethynylhexyl]oxy]diphenyl-](/img/structure/B12575956.png)
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B12575961.png)
